molecular formula C14H13N3OS B6345710 2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354934-48-7

2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345710
CAS RN: 1354934-48-7
M. Wt: 271.34 g/mol
InChI Key: NFACQXRDNMIZQR-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as PTPI, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the imidazole family of molecules and has unique properties that make it useful in a range of laboratory experiments. PTPI has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a probe for the study of biological systems. In

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been recognized for their potent antimicrobial properties. The compound , with its thiophene moiety, could be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing microbial growth .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiophene derivatives make them candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory pathways could lead to effective treatments for conditions characterized by inflammation and pain .

Anticancer Research

Thiophene derivatives have shown promise in anticancer research due to their ability to inhibit kinases and other enzymes involved in cell division and growth. This compound could be investigated for its potential to act as an anti-mitotic agent, disrupting the proliferation of cancer cells .

Antipsychotic and Anti-anxiety Medications

The structural complexity of this compound suggests potential applications in neurological disorders. Its derivatives could be explored for their efficacy in treating conditions such as schizophrenia and anxiety, possibly by interacting with neurotransmitter systems .

Antioxidant Properties

Thiophene derivatives can exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research into the compound’s ability to scavenge free radicals could lead to the development of novel antioxidants .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to interact with estrogen receptors, which could be beneficial in treating hormone-related disorders. This compound might be researched for its potential use in hormone replacement therapies or in the management of reproductive health issues .

Kinase Inhibition

Kinases play a significant role in signal transduction and are targets for drug development. The compound’s potential to inhibit kinase activity could be explored, offering a pathway to develop new treatments for diseases where kinase overactivity is a factor .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. This compound could contribute to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), given its structural properties that favor electronic conduction .

properties

IUPAC Name

2-amino-4-phenyl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFACQXRDNMIZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

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